(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]
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Overview
Description
(4S,4’S)-2,2’-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole] is a complex organic compound characterized by its unique structure, which includes oxazole rings and phenylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-aminophenol with benzaldehyde derivatives, followed by cyclization to form the oxazole rings. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Substitution reactions can occur at the phenylene or oxazole rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted oxazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-2,2’-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole] is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, making it useful in catalytic processes.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for developing new therapeutic agents.
Medicine
In medicine, (4S,4’S)-2,2’-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole] is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs with specific biological activities.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific functional characteristics.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole] involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Oxydi-4,1-phenylene)bis(6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine)
- (Oxydi-2,1-phenylene)bis(diphenylphosphine)
Uniqueness
(4S,4’S)-2,2’-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole] is unique due to its specific structural features, such as the presence of oxazole rings and phenylene groups. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C30H24N2O3 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-phenyl-2-[2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H24N2O3/c1-3-11-21(12-4-1)25-19-33-29(31-25)23-15-7-9-17-27(23)35-28-18-10-8-16-24(28)30-32-26(20-34-30)22-13-5-2-6-14-22/h1-18,25-26H,19-20H2 |
InChI Key |
WBBKXXKVLURHRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2OC3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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